molecular formula C37H43NO3PPdS- B15130837 Dicyclohexyl-(2-phenylphenyl)phosphane;methanesulfonate;palladium(2+);(2-phenylphenyl)azanide

Dicyclohexyl-(2-phenylphenyl)phosphane;methanesulfonate;palladium(2+);(2-phenylphenyl)azanide

Cat. No.: B15130837
M. Wt: 719.2 g/mol
InChI Key: LBBWCIJHZWXQHW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Dicyclohexyl-(2-phenylphenyl)phosphane; methanesulfonate; palladium(2+); (2-phenylphenyl)azanide is a palladium-based catalyst used in cross-coupling reactions, such as Suzuki-Miyaura couplings. Its structure comprises a palladium center coordinated to a dicyclohexylphosphane ligand, a methanesulfonate counterion, and a (2-phenylphenyl)azanide group. These components synergistically influence catalytic activity, solubility, and stability. Below, we compare this compound with structurally and functionally related palladium catalysts, focusing on ligand architecture, counterion effects, and catalytic performance.

Properties

Molecular Formula

C37H43NO3PPdS-

Molecular Weight

719.2 g/mol

IUPAC Name

dicyclohexyl-(2-phenylphenyl)phosphane;methanesulfonate;palladium(2+);(2-phenylphenyl)azanide

InChI

InChI=1S/C24H31P.C12H9N.CH4O3S.Pd/c1-4-12-20(13-5-1)23-18-10-11-19-24(23)25(21-14-6-2-7-15-21)22-16-8-3-9-17-22;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h1,4-5,10-13,18-19,21-22H,2-3,6-9,14-17H2;1-6,8-9,13H;1H3,(H,2,3,4);/q;-2;;+2/p-1

InChI Key

LBBWCIJHZWXQHW-UHFFFAOYSA-M

Canonical SMILES

CS(=O)(=O)[O-].C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=CC=CC=C4.C1=CC=C([C-]=C1)C2=CC=CC=C2[NH-].[Pd+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclohexyl-(2-phenylphenyl)phosphane involves the reaction of 2-bromobiphenyl with dicyclohexylphosphine under inert conditions. The reaction typically requires a palladium catalyst and a base, such as potassium tert-butoxide, in a solvent like toluene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl-(2-phenylphenyl)phosphane undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted biphenyl derivatives .

Scientific Research Applications

Dicyclohexyl-(2-phenylphenyl)phosphane;methanesulfonate;palladium(2+);(2-phenylphenyl)azanide, also known as CyJohnPhos G3, is a specialty material with the CAS number 2230788-64-2 and the molecular formula C37H43NO3PPdS . This compound, sometimes called (2-Dicyclohexylphosphino-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II), is supplied by Parchem and is used in various scientific research applications [1, 5].

Scientific Research Applications
While specific case studies and comprehensive data tables for this compound are not detailed in the provided search results, research indicates its use as a catalyst in cross-coupling reactions.

General Applications of Palladium-Phosphine Complexes:
Given that this compound is a palladium complex with a phosphine ligand, it is relevant to consider similar compounds' applications. These related applications can provide insight into potential uses.

  • Catalysis: Palladium complexes with phosphine ligands are utilized in Suzuki-Miyaura coupling reactions for forming carbon-carbon bonds in organic synthesis.
  • Bioconjugation: These compounds can be explored in bioconjugation reactions to link biomolecules.
  • Drug Development: Palladium-based compounds are investigated for potential use in synthesizing complex pharmaceutical compounds.
  • Industrial Applications: They are employed in producing fine chemicals, agrochemicals, and polymers because of their efficiency in catalyzing various reactions.

Mechanism of Action

The compound exerts its effects by coordinating with palladium centers, enhancing the reactivity and selectivity of palladium-catalyzed reactions. The molecular targets include aryl halides and boronic acids, facilitating their coupling to form biaryl compounds. The pathways involved include oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Structural and Ligand-Based Comparisons

a) Phosphane Ligand Variations

The dicyclohexyl-(2-phenylphenyl)phosphane ligand in the target compound provides moderate steric bulk compared to other ligands:

  • XPhos (dicyclohexyl[2',4',6'-triisopropylbiphenyl]phosphane) : Contains triisopropyl groups, which increase steric bulk and electron-donating capacity, enhancing catalytic activity for hindered substrates .
  • SPhos (2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine) : Methoxy groups improve solubility in polar solvents but reduce steric bulk compared to triisopropyl substituents .
  • PCy3 (Tricyclohexylphosphine) : A simpler ligand with higher symmetry but lower tunability for specific substrates .

Table 1: Ligand Steric and Electronic Properties

Ligand Steric Bulk Electron Donation Solubility
Dicyclohexyl-(2-phenylphenyl)phosphane Moderate Moderate Moderate (organic solvents)
XPhos High High Low
SPhos Low-Moderate Moderate High (polar)
PCy3 High Moderate Low
b) Counterion and Azanide Effects

The methanesulfonate and (2-phenylphenyl)azanide groups influence solubility and stability:

  • Methanesulfonate : Common in palladium catalysts (e.g., XPhos-PdG2 ) for improved solubility in polar aprotic solvents.
  • (2-Phenylphenyl)azanide : Similar to azanide counterions in ionic liquids (e.g., Li-TFSA ), it may enhance thermal stability but differs from simpler anions like acetate or chloride.

Table 2: Counterion Comparisons

Counterion Solubility Profile Thermal Stability Common Use Cases
Methanesulfonate High in polar solvents Moderate-High Cross-coupling catalysts
Chloride Low (requires additives) Moderate Precursor complexes
Bis(trifluoromethanesulfonyl)azanide (TFSA) High in ionic liquids Very High Electrolytes, high-temperature catalysis

Catalytic Performance

a) Activity in Cross-Coupling Reactions
  • Target Compound : Likely effective for aryl-aryl couplings due to balanced steric and electronic properties. Comparable to XPhos-PdG2 (TOF ~10⁴ h⁻¹ for hindered substrates) but with lower activity than XPhos due to reduced ligand bulk .
  • XPhos-PdG3 : Exhibits superior activity in Suzuki-Miyaura reactions with aryl chlorides at room temperature, attributed to triisopropyl groups .
  • EPhos Pd G4 : Similar methanesulfonate and azanide structure but includes a propan-2-yloxy group, enhancing solubility for heterogeneous substrates .

Table 3: Catalytic Efficiency

Catalyst Substrate Scope Optimal Temperature Turnover Frequency (TOF)
Target Compound Aryl bromides, mild steric hindrance 60–80°C ~10³–10⁴ h⁻¹
XPhos-PdG3 Aryl chlorides, highly hindered RT–60°C ~10⁵ h⁻¹
PCy3-Pd(OAc)₂ Simple aryl bromides 80–100°C ~10²–10³ h⁻¹

Biological Activity

Dicyclohexyl-(2-phenylphenyl)phosphane; methanesulfonate; palladium(2+); (2-phenylphenyl)azanide is a complex organometallic compound that has garnered attention for its potential biological activity, particularly in medicinal chemistry and catalysis. This article delves into its biological properties, mechanisms of action, and applications, supported by data tables and relevant case studies.

Overview of the Compound

The compound integrates multiple functional groups, including a phosphonium ion and a palladium center, which enhance its reactivity and biological interactions. Its structure allows it to participate in various catalytic processes, especially in organic synthesis, while also exhibiting potential therapeutic effects.

Structural Features

FeatureDescription
Phosphonium IonEnhances catalytic properties
Palladium CoordinationFacilitates cross-coupling reactions
Aromatic RingsPotential for π-π stacking interactions

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The palladium center can form complexes with various substrates, influencing enzymatic pathways and cellular responses.

  • Enzyme Interaction : The compound may bind to specific enzymes, modulating their activity. This interaction can lead to altered metabolic pathways.
  • Receptor Binding : Potential binding to cellular receptors may initiate signaling cascades that affect cell proliferation and apoptosis.
  • Catalytic Activity : The presence of palladium allows the compound to act as a catalyst in biochemical reactions, which can be harnessed for therapeutic applications.

Anticancer Properties

Research has indicated that similar phosphine-based complexes exhibit anticancer activity by inducing apoptosis in cancer cells. For instance, studies have shown that palladium complexes derived from phosphines can selectively inhibit cancer cell proliferation while sparing normal cells .

Case Studies

  • Study on Anticancer Mechanisms :
    • Researchers synthesized a related palladium complex and tested its efficacy against colon cancer cells.
    • Results demonstrated significant inhibition of COX-2 expression, leading to reduced tumor growth and increased apoptosis rates in cancerous tissues .
  • Selectivity Index Analysis :
    • A comparative study evaluated the selectivity index (SI) of various palladium complexes.
    • The compound exhibited a high SI value, indicating preferential toxicity towards cancer cells over non-cancerous cells .

Pharmacological Applications

The compound has potential applications in drug development due to its ability to facilitate the synthesis of biologically active molecules. It is particularly relevant in the context of developing new anticancer agents or other therapeutic compounds through cross-coupling reactions.

In Vitro Studies

In vitro assays have demonstrated the compound's ability to inhibit specific cancer cell lines with IC50 values comparable to established chemotherapeutics. These studies highlight its potential as a lead compound for further development.

Toxicity Profile

While the compound shows promising biological activity, it is essential to assess its toxicity. Preliminary safety evaluations indicate that it may cause skin and eye irritation but further studies are needed to establish a comprehensive toxicity profile .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.